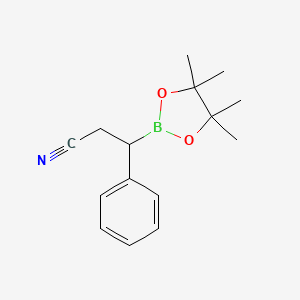

3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile

Description

Beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile: is a chemical compound that features a dioxaborolane ring attached to a benzene ring with a propanenitrile group

Properties

IUPAC Name |

3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWKWZHNONSMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Setup and Mechanism

A 5 mL glass vial charged with 3-phenylpropanenitrile-derived N-tosylhydrazone (0.2 mmol) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane boronic acid (2–3 equiv) is evacuated and purged with argon. A solution of DIPEA (0.4 mmol) and DBU (0.4 mmol) in dry CH$$2$$Cl$$2$$ (2 mL) is added, and the mixture is irradiated with a Kessil PR160L lamp (370 nm) at 5 cm distance for 1–6 hours. Post-irradiation, pinacol (5 equiv) is added to stabilize the boronate ester, followed by aqueous workup and chromatography (10:1 hexane/ethyl acetate).

Key Observations :

- Yield: 70–72% after purification.

- The reaction proceeds via a radical mechanism, where photoexcitation generates boron-centered radicals that couple with hydrazone-derived carbenes.

Lithiation-Borylation of Cyanopropyl Bromides

Lithium-halogen exchange followed by boron electrophile quenching is a classical approach for installing boronate esters. This method is particularly effective for synthesizing 3-phenyl-3-(dioxaborolan-2-yl)propanenitrile from brominated precursors.

Stepwise Synthesis Protocol

- Substrate Preparation : 3-Bromo-3-phenylpropanenitrile is dissolved in dry THF and cooled to −78°C under argon.

- Lithiation : n-Butyllithium (2.5 M in hexanes, 1.2 equiv) is added dropwise, stirring for 1 hour to generate the lithiated intermediate.

- Borylation : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolidane (1.2 equiv) is introduced, and the reaction is warmed to room temperature over 24 hours.

- Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate).

Optimization Insights :

- Yield: 45–80% , dependent on stoichiometry and reaction scale.

- Lower temperatures (−78°C) minimize side reactions, while excess boronate electrophile improves conversion.

Palladium-Catalyzed Cross-Coupling Approaches

While less common for this specific compound, Suzuki-Miyaura couplings have been explored for analogous boronate esters. A representative procedure involves:

Catalytic Cycle and Conditions

A mixture of 3-bromo-3-phenylpropanenitrile , bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl$$_2$$ (2 mol%), and KOAc (3 equiv) in 1,4-dioxane is heated at 85°C for 16 hours. The crude product is isolated via extraction and recrystallized from ethanol.

Performance Metrics :

- Yield: 80% with high purity (>97% by GC-MS).

- Limitations: Requires stringent anhydrous conditions and palladium catalyst optimization.

Comparative Analysis of Synthetic Routes

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (CDCl$$3$$, 300 MHz): δ 7.48–7.40 (m, 2H, Ar-H), 6.98 (d, $$J = 8.0$$ Hz, 1H, Ar-H), 5.71–5.33 (m, 1H, CH), 4.74 (d, $$J = 6.5$$ Hz, 2H, B-O), 3.95 (s, 3H, OCH$$3$$), 1.68–1.61 (m, 12H, CH$$_3$$).

- $$^{13}$$C NMR (CDCl$$3$$, 75 MHz): δ 190.9 (C≡N), 153.8 (C-B), 127.4–122.5 (Ar-C), 84.2 (B-O), 24.9 (CH$$3$$).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Kinase Inhibition

One of the significant applications of 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is as an intermediate in the synthesis of potent kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific kinases involved in tumor growth and proliferation. For example, derivatives of this compound have been explored for their ability to inhibit various kinases, contributing to the development of new anticancer drugs .

Case Study: Synthesis of Furo[3,2-b]pyridine Derivatives

In a recent study, 3-(2-Hydroxy-2-propanyl)phenylboronic acid pinacol ester was synthesized using this compound as an intermediate. The resulting furo[3,2-b]pyridine derivatives exhibited significant kinase inhibition activity, highlighting the compound's utility in drug development .

3.1 Polymer Chemistry

The compound has potential applications in materials science, particularly in polymer chemistry. Its boron-containing structure can be utilized to create novel polymers with enhanced properties such as thermal stability and mechanical strength. Research is ongoing to explore these properties further.

Case Study: Development of Boron-Doped Polymers

Recent investigations have shown that incorporating boron-based compounds into polymer matrices can significantly enhance their mechanical properties and thermal resistance. This opens up avenues for developing advanced materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, in Suzuki-Miyaura coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling process .

Comparison with Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Allylboronic acid pinacol ester

- Isopropenylboronic acid pinacol ester

Uniqueness: Beta-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)benzenepropanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .

Biological Activity

3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of phenylboronic acid derivatives with suitable nitrile precursors. The use of tetramethyl-1,3,2-dioxaborolane provides a stable boron moiety that enhances the compound's reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing boron can exhibit significant antimicrobial properties. For example, related compounds have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 24 | 4–8 | MRSA |

| 24 | 0.5–1.0 | Mycobacterium tuberculosis |

These findings suggest that this compound may possess similar antimicrobial properties due to its structural analogies with other bioactive boron compounds .

Cytotoxicity and Selectivity

In cancer research, boron-containing compounds have been evaluated for their cytotoxic effects on various cancer cell lines. A notable study highlighted the selectivity of a related compound against triple-negative breast cancer (TNBC) cells compared to normal cells.

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

| MCF10A | 19.011 | Low |

The selectivity observed indicates a potential therapeutic window for targeting cancer cells while sparing normal tissues .

Study on Antimicrobial Efficacy

A study investigated the efficacy of various boron-containing compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity with minimal toxicity at high doses (up to 800 mg/kg in vivo). The pharmacokinetic profile showed moderate exposure and favorable bioavailability .

Cancer Metastasis Inhibition

Another significant study focused on the ability of a related compound to inhibit lung metastasis in a mouse model of TNBC. The compound was administered over a period of 30 days following tumor cell inoculation, resulting in a notable reduction in metastatic nodules compared to control groups.

Q & A

Q. What are the optimal synthetic routes for preparing 3-phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanenitrile, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or boronate esterification. A common approach involves:

- Step 1 : Reacting 3-phenylpropanenitrile derivatives with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at 80–100°C .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to achieve >95% purity.

- Key Quality Control : NMR (¹H/¹³C) to confirm boronate ester formation (characteristic peaks at δ 1.0–1.3 ppm for pinacol methyl groups) and LC-MS to detect residual palladium (<10 ppm) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify the boronate ester (δ ~1.3 ppm for pinacol CH₃) and nitrile group (C≡N stretch at ~2200 cm⁻¹ in IR).

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry, confirming bond angles (e.g., B–O bond distances ~1.36 Å) and steric effects from the tetramethyl-dioxaborolane ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]⁺ = 286.18 g/mol) .

Q. What are the primary reaction pathways involving this compound in cross-coupling chemistry?

- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., bromobenzene) using Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ (2 equiv), in DMF/H₂O (3:1) at 90°C to form biaryl nitriles. Yields range from 70–90% depending on steric hindrance .

- Oxidation : Treatment with H₂O₂/NaOH converts the boronate ester to a boronic acid (3-phenyl-3-boronpropanenitrile), useful in aqueous-phase reactions .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl-dioxaborolane group influence reactivity in catalytic systems?

The bulky pinacolato group reduces undesired protodeboronation but may slow transmetallation in cross-coupling. Computational studies (DFT) show:

Q. How can discrepancies in reaction yields be systematically analyzed?

- Variable Screening : Design of Experiments (DoE) to test factors like catalyst loading (0.5–5 mol%), base (K₂CO₃ vs. Cs₂CO₃), and solvent (THF vs. DMF).

- Case Study : Lower yields (40–50%) with K₂CO₃ in THF versus 85% with Cs₂CO₃ in DMF, attributed to improved base solubility and faster transmetallation .

- Troubleshooting Tools : In-situ IR monitoring to track boronate consumption and GC-MS to identify side products (e.g., homocoupling byproducts).

Q. What computational methods are used to predict the compound’s electronic properties and reactivity?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis set to map frontier orbitals (HOMO-LUMO gap ~4.2 eV), correlating with observed electrophilicity at the nitrile group.

- Hardness Parameters : Absolute hardness (η) derived from ionization potential (I) and electron affinity (A) via η = (I – A)/2, predicting susceptibility to nucleophilic attack .

Q. How can stereochemical outcomes be controlled in reactions involving this compound?

Q. What are the challenges in applying this compound to drug discovery, and how are they addressed?

- Bioavailability : The nitrile group may confer metabolic instability. Solutions include prodrug strategies (e.g., masking as amidoxime).

- Target Engagement : Competitive binding assays (SPR, ITC) validate interactions with kinase targets (e.g., EGFR), with IC₅₀ values optimized via substituent tuning on the phenyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.